molecular formula C29H22N4 B12796780 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine CAS No. 92574-29-3

4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine

Cat. No.: B12796780
CAS No.: 92574-29-3
M. Wt: 426.5 g/mol
InChI Key: VKJHTPPHJXPNJD-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is a complex organic compound that features a benzimidazole ring, an indole ring, and a benzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylindole-3-carbaldehyde with 4-(1H-benzimidazol-2-yl)benzenamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding benzoic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine involves its interaction with specific molecular targets. The benzimidazole and indole rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)-4-methylbenzenamine
  • 2-(1H-Benzimidazol-2-yl)-4-bromophenyl methyl ether
  • 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)

Uniqueness

4-(1H-Benzimidazol-2-yl)-N-((2-(4-methylphenyl)-1H-indol-3-yl)methylene)benzenamine is unique due to its combination of benzimidazole and indole rings, which confer specific binding properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

92574-29-3

Molecular Formula

C29H22N4

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[2-(4-methylphenyl)-1H-indol-3-yl]methanimine

InChI

InChI=1S/C29H22N4/c1-19-10-12-20(13-11-19)28-24(23-6-2-3-7-25(23)31-28)18-30-22-16-14-21(15-17-22)29-32-26-8-4-5-9-27(26)33-29/h2-18,31H,1H3,(H,32,33)

InChI Key

VKJHTPPHJXPNJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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